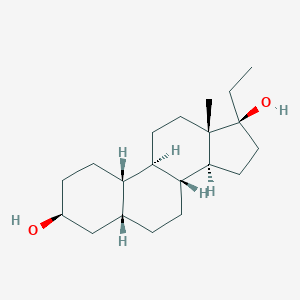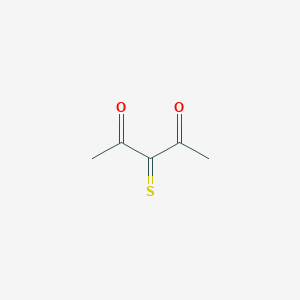
3-Thioxo-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thioxo-2,4-pentanedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is also known as acetylacetone thiosemicarbazone and has the chemical formula C6H10N4OS. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-Thioxo-2,4-pentanedione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. It has also been suggested that the compound acts by inducing apoptosis or programmed cell death in cancer cells.
Effets Biochimiques Et Physiologiques
3-Thioxo-2,4-pentanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral and antibacterial properties. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use as a chelating agent in metal ion detection and removal.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential use as a chelating agent in metal ion detection and removal. Additionally, the compound has been found to have antitumor, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 3-Thioxo-2,4-pentanedione in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of 3-Thioxo-2,4-pentanedione. One direction is the further study of its potential use as a chelating agent in metal ion detection and removal. Another direction is the development of new drugs based on the compound's antitumor, antiviral, and antibacterial properties. Additionally, the mechanism of action of 3-Thioxo-2,4-pentanedione needs to be further elucidated to better understand its potential applications.
Méthodes De Synthèse
3-Thioxo-2,4-pentanedione can be synthesized using different methods. One of the most common methods is the reaction between thiosemicarbazide and acetylacetone. The reaction takes place in the presence of a catalyst such as hydrochloric acid, and the product is obtained by recrystallization from ethanol. Another method involves the reaction between thiosemicarbazide and acetylacetone in the presence of zinc chloride as a catalyst. The product is obtained by recrystallization from ethanol or water.
Applications De Recherche Scientifique
3-Thioxo-2,4-pentanedione has been the focus of scientific research due to its potential applications in various fields. It has been found to have antitumor, antiviral, and antibacterial properties. It has also been studied for its potential use as a chelating agent in metal ion detection and removal. Additionally, 3-Thioxo-2,4-pentanedione has been studied for its potential use in the development of new drugs.
Propriétés
Numéro CAS |
152420-83-2 |
|---|---|
Nom du produit |
3-Thioxo-2,4-pentanedione |
Formule moléculaire |
C5H6O2S |
Poids moléculaire |
130.17 g/mol |
Nom IUPAC |
3-sulfanylidenepentane-2,4-dione |
InChI |
InChI=1S/C5H6O2S/c1-3(6)5(8)4(2)7/h1-2H3 |
Clé InChI |
VELHISLKPJRPCM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=S)C(=O)C |
SMILES canonique |
CC(=O)C(=S)C(=O)C |
Synonymes |
2,4-Pentanedione, 3-thioxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



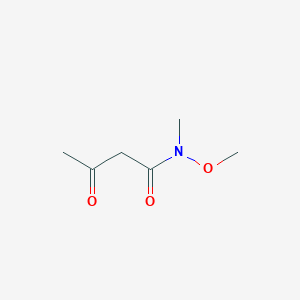
![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)
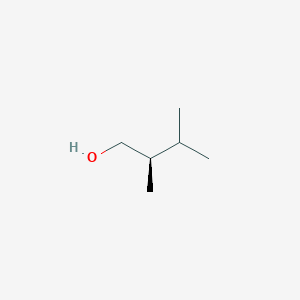
![2-Methylbenz[a]anthracene](/img/structure/B134955.png)


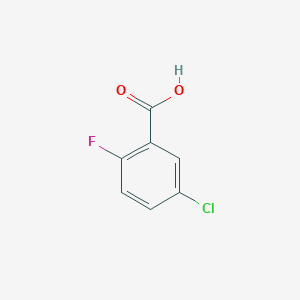


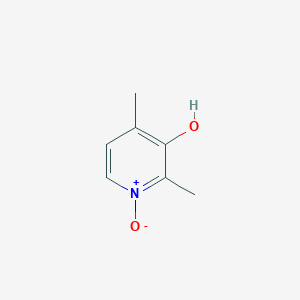
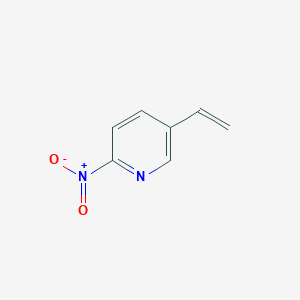
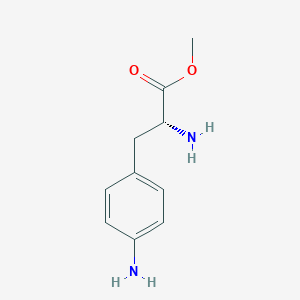
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
